molecular formula C21H19BrN4O3 B2886779 3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide CAS No. 1105213-07-7

3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide

Cat. No.: B2886779
CAS No.: 1105213-07-7
M. Wt: 455.312
InChI Key: ZSONTOLMEIADSI-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core, a bicyclic heterocyclic system fused with pyrimidine and indole moieties. Such structural attributes position it as a candidate for therapeutic applications, particularly in kinase inhibition or DNA-interactive pathways.

Properties

IUPAC Name

3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-29-17-5-3-2-4-13(17)11-23-18(27)8-9-26-12-24-19-15-10-14(22)6-7-16(15)25-20(19)21(26)28/h2-7,10,12,25H,8-9,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSONTOLMEIADSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may belong to the class of extended flavonoids, which are known to interact with a variety of biological targets.

Mode of Action

As an extended flavonoid, it may interact with its targets by binding to their active sites, thereby modulating their activity. The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Extended flavonoids are known to be involved in a wide range of biological processes, including signal transduction, enzyme inhibition, and gene expression regulation. Therefore, this compound could potentially affect multiple biochemical pathways.

Biological Activity

3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that integrates a brominated indole and a pyrimidine moiety, which may influence its interaction with various biological targets.

  • Molecular Formula: C21H19BrN4O3
  • Molecular Weight: 455.312 g/mol
  • IUPAC Name: 3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxyphenyl)methylpropanamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the bromine atom is particularly significant as it can enhance the compound's reactivity and binding affinity, potentially leading to increased biological efficacy.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of pyrimidine and indole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways, including those related to apoptosis and cell cycle regulation.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds that target Toll-like receptors (TLRs) have been shown to modulate immune responses effectively. TLR7 and TLR8 agonists are known to induce cytokine production, which plays a crucial role in inflammatory processes. Studies have demonstrated that modifications in the chemical structure can significantly alter the agonistic activity towards these receptors, suggesting that this compound may similarly influence inflammatory pathways.

Antimicrobial Properties

The presence of nitrogen-containing heterocycles in the compound's structure indicates possible antimicrobial activity. Heterocycles are known for their ability to disrupt bacterial cell walls or interfere with microbial metabolism. Preliminary studies on related compounds suggest that they may exhibit broad-spectrum antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological ActivityNotes
Bromine SubstitutionIncreased reactivityEnhances binding affinity
Pyrimidoindole MoietyAnticancer activityInduces apoptosis in cancer cells
Methoxybenzyl GroupPotential anti-inflammatory effectsMay enhance solubility and bioavailability

Case Studies

  • Antitumor Efficacy : A study assessed the anticancer properties of pyrimidine derivatives similar to our compound, demonstrating significant inhibition of tumor cell proliferation in vitro.
  • Inflammatory Response Modulation : Research on TLR agonists highlighted how slight modifications in chemical structure could lead to profound changes in immune response, showcasing the potential for this compound to serve as an immunomodulator.
  • Antimicrobial Testing : In vitro tests on related indole derivatives revealed promising antimicrobial activity against several bacterial strains, warranting further investigation into this compound's efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs are compared below based on structural features, physicochemical properties, and available experimental data.

Structural and Substituent Variations

Table 1: Structural Comparison of Pyrimidoindole Derivatives

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrimido[5,4-b]indole 8-Br, N-(2-methoxybenzyl) Not Provided Not Provided Amide, Methoxy, Bromo
N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide Pyrimido[5,4-b]indole 8-Me, N-(2,4-difluorobenzyl) C21H18F2N4O2 396.397 Amide, Difluoro, Methyl
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole 8-F, 5-(4-F-benzyl), 3-(2-MeO-benzyl) Not Provided Not Provided Methoxy, Fluoro, Ketone
Key Observations:
  • Halogen vs. Alkyl Substituents : The target compound’s 8-bromo group may confer stronger halogen bonding compared to the 8-methyl group in or the 8-fluoro group in . Bromine’s larger atomic radius could enhance steric effects and π-stacking interactions.
  • Benzyl Group Modifications : The 2-methoxybenzyl group in the target compound differs from the 2,4-difluorobenzyl group in and the dual fluorinated/methoxybenzyl groups in . Methoxy groups improve solubility via hydrogen bonding, while fluorine atoms enhance metabolic stability and membrane permeability .

Comparison with Non-Pyrimidoindole Heterocycles

Table 2: Pyrazole- and Indole-Based Analogs

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide Pyrazole-Indole 4-Br, 3-(4-Br-phenyl), sulfonamide C25H24Br2N4O3S 620.36 Sulfonamide, Bromo, Ketone
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole-Indole 4-Br-phenyl, carbothioamide C20H21BrN4OS 445.38 Carbothioamide, Bromo
Key Observations:
  • Functional Group Impact : Sulfonamide groups () enhance water solubility, whereas carbothioamides () may improve metal-binding affinity. Both contrast with the target compound’s amide group, which balances solubility and target affinity .

Physicochemical and Spectroscopic Data

  • Melting Points : Pyrimidoindole derivatives (e.g., ) exhibit higher melting points (>200°C) compared to pyrazole-indole hybrids (e.g., 129–130°C for ), suggesting stronger intermolecular forces in the former due to aromatic stacking .
  • Spectroscopic Signatures: The target compound’s carbonyl (C=O) stretch (~1650–1670 cm⁻¹) aligns with analogs in .

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